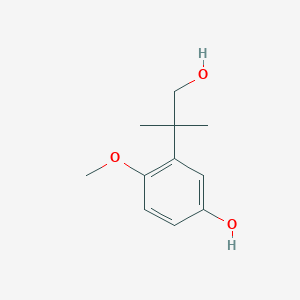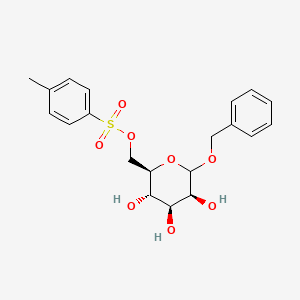
1-O-Benzyl 6-O-Tosyl-D-mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Benzyl 6-O-Tosyl-D-mannose is a chemical compound with the molecular formula C20H24O8S and a molecular weight of 424.46 g/mol. It is an intermediate in the synthesis of 6-O-Tosyl-D-mannose, which is a protected form of D-Mannose. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.
Métodos De Preparación
The synthesis of 1-O-Benzyl 6-O-Tosyl-D-mannose typically involves the protection of hydroxyl groups in D-Mannose followed by the introduction of benzyl and tosyl groups. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-Mannose are protected using benzyl groups.
Tosylation: The protected D-Mannose is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Análisis De Reacciones Químicas
1-O-Benzyl 6-O-Tosyl-D-mannose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyl group can be oxidized or reduced under specific conditions.
Glycosylation: It can participate in glycosylation reactions to form glycosidic bonds.
Common reagents used in these reactions include tosyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-O-Benzyl 6-O-Tosyl-D-mannose is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Glycosylation Studies: It is used in the study of glycosylation reactions and the synthesis of glycosides.
Biological Research: It is used in the synthesis of carbohydrate-based molecules for biological studies.
Mecanismo De Acción
The mechanism of action of 1-O-Benzyl 6-O-Tosyl-D-mannose involves the activation of the tosyl group, which makes the molecule more reactive towards nucleophiles. The benzyl group serves as a protecting group for the hydroxyl groups, allowing selective reactions to occur at specific sites on the molecule .
Comparación Con Compuestos Similares
1-O-Benzyl 6-O-Tosyl-D-mannose can be compared with other similar compounds such as:
1-O-Benzyl 6-O-Tosyl-D-glucose: Similar in structure but derived from glucose instead of mannose.
1-O-Benzyl 6-O-Tosyl-D-galactose: Similar in structure but derived from galactose.
The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in the synthesis of various carbohydrate-based molecules.
Propiedades
Fórmula molecular |
C20H24O8S |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O8S/c1-13-7-9-15(10-8-13)29(24,25)27-12-16-17(21)18(22)19(23)20(28-16)26-11-14-5-3-2-4-6-14/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20?/m1/s1 |
Clave InChI |
UGKRVULERSDYKA-WYGKVCCSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OCC3=CC=CC=C3)O)O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


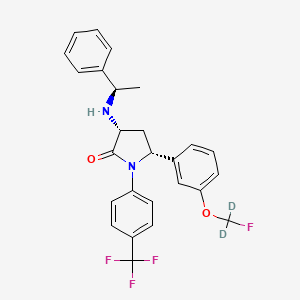
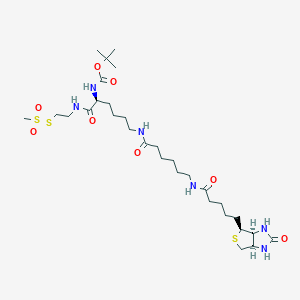
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
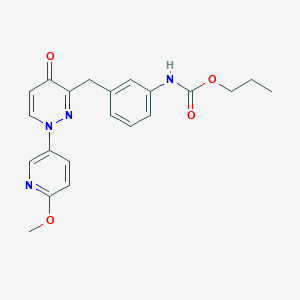
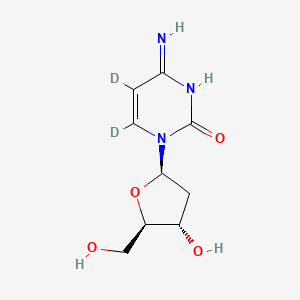
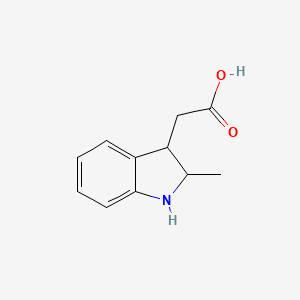
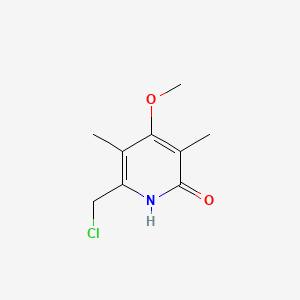
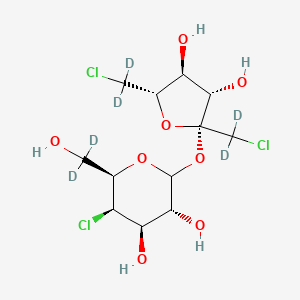
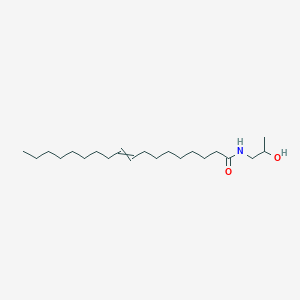
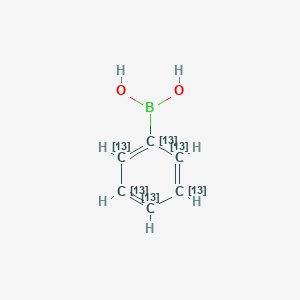
![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
![6-[(2-Chlorophenyl)methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13841135.png)
